![molecular formula C18H31ClN2O4 B5510124 N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5510124.png)
N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxybutan-2-ylamino group, and a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their condensation and protection reactions. Common reagents used in these reactions include di-tert-butyl dicarbonate, monoethanolamine, and various solvents such as chloroform and methanol .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, reduction, esterification, and condensation .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated products, while reduction may produce various amine derivatives .
Scientific Research Applications
N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler amide compound with different functional groups.
tert-butyl N-(2-hydroxyethyl)carbamate: Another compound with a tert-butyl group and hydroxyethyl group.
Properties
IUPAC Name |
N-tert-butyl-2-[2-[(1-hydroxybutan-2-ylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-6-14(11-21)19-10-13-8-7-9-15(23-5)17(13)24-12-16(22)20-18(2,3)4;/h7-9,14,19,21H,6,10-12H2,1-5H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRIWZHCXNIDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C(=CC=C1)OC)OCC(=O)NC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
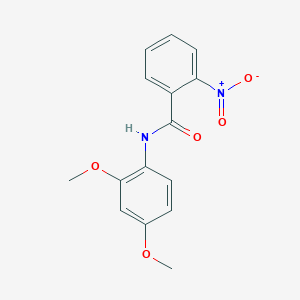
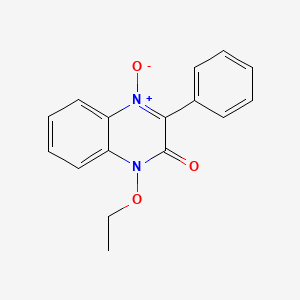
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)
![6-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE](/img/structure/B5510077.png)
![4-[4-(DIMETHYLAMINO)PHENYL]-6,7-DIETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B5510080.png)
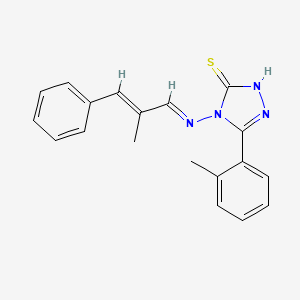
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-[2-(dimethylamino)quinolin-4-yl]butanamide](/img/structure/B5510090.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)
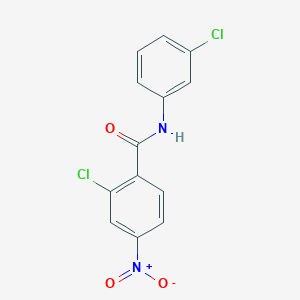
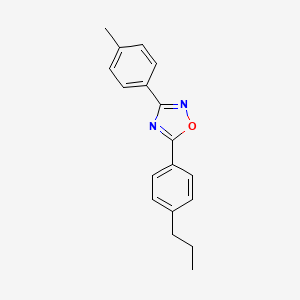
![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)
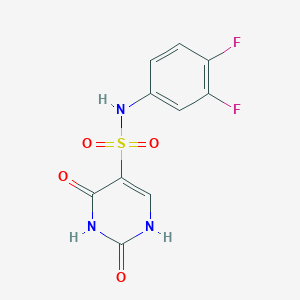
![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
